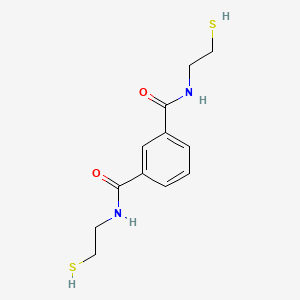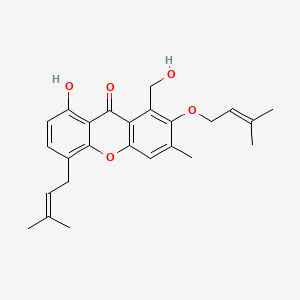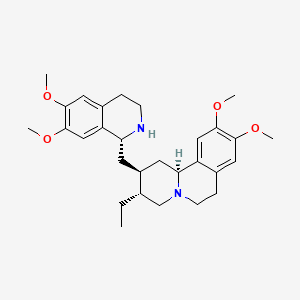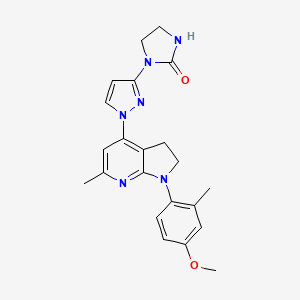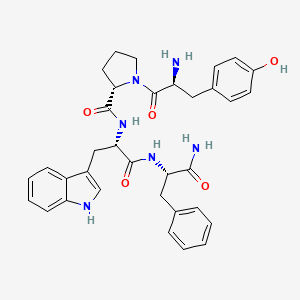
内啡肽-1
描述
Endomorphin-1 (EM-1) is an endogenous opioid peptide with the amino acid sequence Tyr-Pro-Trp-Phe-NH2 . It is one of the two endomorphins and has high affinity and specificity for the μ-opioid receptor .
Synthesis Analysis
Endomorphin-1 can be synthesized efficiently using a combination of enzymatic and chemical methods . The peptide Boc-Trp-Phe-NH2 is synthesized with a high yield of 97.1% by the solvent-stable protease WQ9-2 in a 20% methanol medium . The tetrapeptide Boc-Tyr-Pro-Trp-Phe-NH2 is synthesized with a yield of 84.5% by another organic solvent-tolerant protease, PT121 .Molecular Structure Analysis
A conformational analysis of Endomorphin-1 has been performed using multidimensional NMR and molecular modeling techniques . The spectroscopic results indicate that Endomorphin-1 exists in the cis- and trans-configuration with respect to the Pro-omega bond in approximately 25% and 75% populations, respectively .Chemical Reactions Analysis
Endomorphin-1 interacts with the μ-opioid receptor . Morphine adjusted its pose by continuously flipping deeper into the pocket, whereas naloxone failed to penetrate deeper because its allyl group conflicts with several residues of MOR .Physical And Chemical Properties Analysis
Endomorphin-1 has the chemical formula C34H38N6O5 and a molar mass of 610.703 g/mol .科学研究应用
Endogenous Opioid Peptides
Endomorphin-1 (EM1) is an endogenous ligand that belongs to the opioid peptide family. It has the highest affinity and selectivity for the μ-opioid receptor (MOR) . The modulation effects of EM1 in different areas reflect its potential endogenous roles in many major physiological processes .
Pain Management
Endomorphin-1 has remarkable roles in the transmission and modulation of noxious information . It has been revealed to have distinguished antinociceptive properties in acute and chronic pain, including neuropathic pain, cancer pain, and inflammatory pain . This makes it a promising candidate for the development of novel analgesics .
Neural Circuitry
Endomorphin-1 is involved in the neural circuitry of the brain, particularly in regions mediating reward and locomotor activities . The hypothalamus populations reported to contain EM1 were revealed to project to these regions .
Treatment of Neuropathic Pain
Endomorphins, including EM1, are being explored as novel targets for the treatment of neuropathic pain . They cause potent antinociception in rodent models of acute and neuropathic pain with fewer undesirable side effects than opioid alkaloids .
Drug Modification
Endomorphin-1 is subject to various modifications to improve its drug-like properties. For example, glycosylation and lipidation strategies have been applied to improve its bioavailability, which is achieved through good blood-brain barrier permeability and resistance to enzymatic degradation .
Glycosylated Endomorphin-1 Peptides
A series of glycosylated endomorphin-1 peptides were synthesized by modifying either the N- or C-terminus of endomorphin-1 with glucose succinate or glucose, respectively . The half-life of the analog conjugated with glucose at the N-terminus increased from 5 min for endomorphin-1 to 38 min in the Caco-2 cell homogenates .
作用机制
Target of Action
Endomorphin-1 is an endogenous opioid peptide that has a high affinity and is highly selective for the μ-opioid receptor . It is proposed to be the actual endogenous ligand of the μ-receptor . The μ-opioid receptor is primarily responsible for the analgesic effects of opioids.
Mode of Action
Endomorphin-1 interacts with the μ-opioid receptor as an agonist . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of the μ-opioid receptor typically induces inhibitory effects on neuronal activity .
Biochemical Pathways
This results in hyperpolarization of the neuron and a decrease in neuronal excitability .
Pharmacokinetics
It is known that endogenous opioid peptides like endomorphin-1 are susceptible to rapid degradation and have low membrane permeability . To improve the drug-like properties of Endomorphin-1, modifications such as glycosylation and lipidation are being explored .
Result of Action
The primary result of Endomorphin-1 action is analgesia, or pain relief . It is equipotent with morphine in this regard . It also has effects on cardiovascular, respiratory, and gastrointestinal functions, as well as immune system responses .
Action Environment
The action of Endomorphin-1 can be influenced by various environmental factors. For example, the presence of other neurotransmitters, the density of μ-opioid receptors, and the overall state of the neuronal environment can all affect the action of Endomorphin-1 . Additionally, the stability and efficacy of Endomorphin-1 can be improved by modifications at the N-terminus by 2-aminodecainoic acid, which improves the drug’s metabolic stability and membrane permeability .
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLJFNSKAHNFH-SYKYGTKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415505 | |
| Record name | Endomorphin 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Endomorphin-1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Endomorphin-1 | |
CAS RN |
189388-22-5 | |
| Record name | Endomorphin 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189388225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endomorphin 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endomorphin-1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of endomorphin-1?
A1: Endomorphin-1 exhibits high selectivity for the μ-opioid receptor (MOR), specifically the μ1-opioid receptor subtype. [, , ] This selectivity makes it a valuable tool for studying μ-opioid receptor function.
Q2: How does endomorphin-1 interact with the μ-opioid receptor?
A2: Endomorphin-1 binds to the μ-opioid receptor, triggering a cascade of downstream signaling events. [] This binding leads to the activation of G proteins, particularly Gi/o proteins. [] The activated G proteins then modulate the activity of various intracellular effectors, including adenylate cyclase, voltage-gated calcium channels, and potassium channels. [, , ]
Q3: What are the primary downstream effects of endomorphin-1 binding to the μ-opioid receptor?
A3: Activation of the μ-opioid receptor by endomorphin-1 leads to several physiological effects, primarily antinociception (pain relief). [, , , , , , ] It can also influence motor behavior [], feeding behavior [], and modulate immune responses. [, ]
Q4: What is the molecular formula and weight of endomorphin-1?
A4: Endomorphin-1 has the molecular formula C27H35N5O5 and a molecular weight of 509.6 g/mol. [, ]
Q5: Is there any spectroscopic data available for endomorphin-1?
A5: Yes, spectroscopic techniques like CD, FT-IR, fluorescence, and 1H-NMR have been employed to study the conformational preferences of endomorphin-1 in various environments, including aqueous buffer and membrane-mimetic systems. []
Q6: How does modifying the structure of endomorphin-1 affect its activity?
A6: Even slight modifications to the endomorphin-1 structure can significantly alter its binding affinity and selectivity for opioid receptors. For example, both N- and C-terminal truncations drastically reduce its potency at the μ-opioid receptor and abolish its analgesic effects. [] Replacing specific amino acids with their β-isomers can either increase or decrease affinity for opioid receptors. [] Notably, introducing D-Pro at the second position creates a selective μ2-opioid receptor antagonist. []
Q7: Are there any structural differences between endomorphin-1 and endomorphin-2 that contribute to their different pharmacological profiles?
A7: Although structurally similar, subtle differences in their amino acid sequences contribute to their distinct activities. Endomorphin-1 preferentially activates μ1-opioid receptors, while endomorphin-2 shows a preference for a different μ-opioid receptor subtype and can also induce the release of dynorphin A (1-17), activating κ-opioid receptors. [, , ]
Q8: What is known about the stability of endomorphin-1?
A8: Endomorphin-1 is susceptible to enzymatic degradation, resulting in a relatively short half-life in vivo. [] This rapid degradation necessitates the development of strategies to improve its stability for therapeutic applications.
Q9: Have there been any attempts to improve the stability and delivery of endomorphin-1?
A9: Researchers have explored nanoparticle formulations to enhance endomorphin-1 delivery and prolong its action. Adsorbing the peptide onto butylcyanoacrylate nanoparticles and coating them with polysorbate 80 improved its transport across the blood-brain barrier and resulted in longer-lasting analgesic effects in mice. []
Q10: How is endomorphin-1 metabolized in the body?
A10: While specific metabolic pathways haven't been fully elucidated, studies suggest that both N- and C-terminal degradation contribute to the rapid inactivation of endomorphin-1 in vivo. []
Q11: Does endomorphin-1 cross the blood-brain barrier?
A11: Endomorphin-1 has limited ability to cross the blood-brain barrier, necessitating direct central nervous system administration or the development of delivery strategies to enhance its brain penetration. []
Q12: What preclinical models have been used to study endomorphin-1's effects?
A12: Researchers have employed various in vitro and in vivo models to investigate the pharmacological effects of endomorphin-1. In vitro studies often utilize cell lines expressing opioid receptors to assess binding affinities and downstream signaling pathways. [, ] In vivo studies frequently employ rodent models of pain, including the tail-flick test, hot-plate test, and models of inflammatory and neuropathic pain. [, , , , , , ]
Q13: Is there evidence of tolerance development to the analgesic effects of endomorphin-1?
A13: Yes, chronic administration of endomorphin-1 can lead to the development of tolerance, characterized by a diminished response to the drug over time. [, ] This tolerance is often associated with downregulation of μ-opioid receptors in the brain. []
Q14: Does cross-tolerance occur between endomorphin-1 and other opioid agonists?
A14: Studies show a complex pattern of cross-tolerance between endomorphin-1 and other opioid agonists. While mice made tolerant to endomorphin-2 exhibit partial cross-tolerance to endomorphin-1, the reverse is not true. [] This asymmetry suggests the involvement of distinct μ-opioid receptor subtypes or signaling pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-11-(((2S,3R,4S,6R)-4-(ethyl(methyl)amino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-9-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1671194.png)



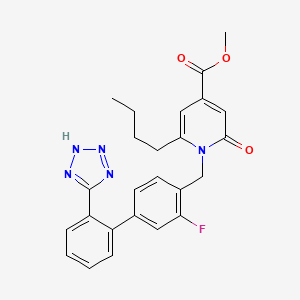
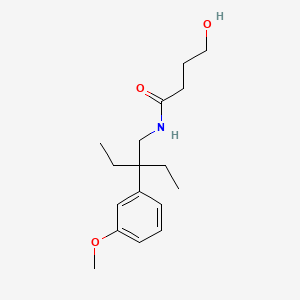
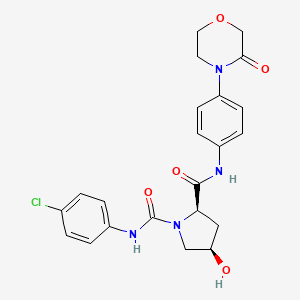
![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)


